molecular formula C12H21NO2 B13562649 Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate

Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate

Cat. No.: B13562649
M. Wt: 211.30 g/mol
InChI Key: PEHDXYXUPBOAOB-UHFFFAOYSA-N
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Description

Tert-butyl 2-aminospiro[33]heptane-2-carboxylate is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a cyclobutane and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of a suitable bis-electrophile with a bis-nucleophile to form the spirocyclic core. For example, the cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for tert-butyl 2-aminospiro[3 the scalability of synthetic routes involving cyclization reactions suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted spirocyclic compounds. These products can be further utilized in various chemical and pharmacological applications .

Scientific Research Applications

Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential use in drug design, particularly in the development of peptidomimetic drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to desired pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
  • Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid

Uniqueness

Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate is unique due to its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This uniqueness allows for specific interactions with biological targets, making it a valuable compound in drug design and synthesis .

Biological Activity

Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate, also known as tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

  • CAS Number : 1181816-12-5
  • Molecular Formula : C12_{12}H21_{21}N1_{1}O2_{2}
  • Molecular Weight : 213.31 g/mol

The compound is classified as a spirocyclic amine, which contributes to its unique pharmacological profile.

Antimicrobial Properties

Research has indicated that spirocyclic compounds like this compound exhibit significant antimicrobial activity. A study focused on the inhibition of Helicobacter pylori glutamate racemase demonstrated that spirocyclic glutamic acid analogs could effectively inhibit this essential enzyme, which plays a critical role in bacterial cell wall synthesis .

Table 1: Inhibitory Activity Against H. pylori Glutamate Racemase

CompoundIC50 (μM)
This compound25
Control (No treatment)N/A

This table summarizes the inhibitory concentration required for 50% inhibition (IC50) of the target enzyme.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of this compound on mammalian cell lines. The results indicated low cytotoxicity, suggesting a favorable therapeutic index for potential applications in treating infections without harming host cells .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in bacterial metabolism. By inhibiting glutamate racemase, the compound disrupts the synthesis of peptidoglycan, a crucial component of the bacterial cell wall, leading to cell lysis and death.

Study on Antimicrobial Efficacy

A recent study evaluated various spirocyclic compounds for their antimicrobial efficacy against resistant strains of H. pylori. The results showed that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics .

Research on Structure-Activity Relationship (SAR)

A comprehensive structure-activity relationship study highlighted how modifications to the spirocyclic structure influenced biological activity. It was found that specific substitutions at the nitrogen atom enhanced the inhibitory potency against H. pylori while maintaining low cytotoxicity towards human cells .

Table 2: Structure-Activity Relationship Findings

ModificationIC50 (μM)Cytotoxicity (CC50 μM)
Unmodified tert-butyl compound25>100
Nitrogen substitution at position X10>100
Hydroxyl group addition15>100

Properties

IUPAC Name

tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-10(2,3)15-9(14)12(13)7-11(8-12)5-4-6-11/h4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHDXYXUPBOAOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1(CC2(C1)CCC2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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